An In-depth Technical Guide to 10-Thiastearic Acid: Chemical Properties, Physical Characteristics, and Biological Activity
An In-depth Technical Guide to 10-Thiastearic Acid: Chemical Properties, Physical Characteristics, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-Thiastearic acid, also known by its systematic name 9-(octylthio)-nonanoic acid, is a synthetic, heteroatom-substituted fatty acid analog of stearic acid. In this analog, the methylene (B1212753) group at the 10th position of the stearic acid carbon chain is replaced by a sulfur atom. This modification confers unique biological properties, most notably the inhibition of stearoyl-CoA desaturase (SCD), a critical enzyme in lipid metabolism. This technical guide provides a comprehensive overview of the known chemical and physical properties of 10-thiastearic acid, its biological activity as an SCD inhibitor, and the downstream cellular consequences of this inhibition. Detailed experimental protocols for its synthesis and biological evaluation are also presented, where available in the public domain.
Chemical and Physical Properties
Table 1: Chemical and Physical Properties of 10-Thiastearic Acid
| Property | Value | Source(s) |
| Systematic Name | 9-(octylthio)-nonanoic acid | [Cayman Chemical, Larodan] |
| Common Name | 10-Thiastearic Acid | [Cayman Chemical, Larodan] |
| CAS Number | 105099-89-6 | [Cayman Chemical, Larodan] |
| Molecular Formula | C₁₇H₃₄O₂S | [Cayman Chemical, Larodan] |
| Molecular Weight | 302.5 g/mol | [Cayman Chemical, Larodan] |
| Appearance | Crystalline solid | [Cayman Chemical] |
| Solubility | DMF: 10 mg/mlDMSO: 10 mg/mlEthanol: 10 mg/mlPBS (pH 7.2): 0.15 mg/ml | [Cayman Chemical] |
| Purity | ≥98% | [Cayman Chemical] |
| Storage | -20°C | [Cayman Chemical] |
| Stability | ≥ 4 years (at -20°C) | [Cayman Chemical] |
| SMILES | CCCCCCCCSCCCCCCCCC(O)=O | [Cayman Chemical] |
| InChI | InChI=1S/C17H34O2S/c1-2-3-4-5-9-12-15-20-16-13-10-7-6-8-11-14-17(18)19/h2-16H2,1H3,(H,18,19) | [Cayman Chemical] |
Note: Experimental data for melting point, boiling point, and spectral characteristics (NMR, IR, Mass Spectrometry) for 10-Thiastearic acid are not available in the reviewed literature. For comparative purposes, the properties of the parent compound, stearic acid, are well-documented, with a melting point of 69.3 °C and a boiling point of 361 °C. The introduction of the thioether linkage in 10-thiastearic acid is expected to influence these properties.
Experimental Protocols
Synthesis of 10-Thiastearic Acid
The primary literature reference for the synthesis of 10-thiastearic acid is a 1986 paper by Pascal and Ziering. Unfortunately, the full text of this article could not be retrieved during the literature search for this guide. Therefore, a detailed, step-by-step experimental protocol for its synthesis cannot be provided here.
However, the general chemical name, 9-(octylthio)-nonanoic acid, suggests a synthetic route likely involving the nucleophilic substitution of a terminal haloalkane with an alkylthiol. A plausible synthetic workflow is outlined below.
This proposed synthesis involves the deprotonation of 1-octanethiol by a suitable base to form a thiolate, which then acts as a nucleophile, attacking the electrophilic carbon of 9-bromononanoic acid to form the thioether linkage of 10-thiastearic acid.
Biological Evaluation: Stearoyl-CoA Desaturase (SCD) Inhibition Assay
The primary biological activity of 10-thiastearic acid is the inhibition of stearoyl-CoA desaturase (SCD). The activity of SCD is typically measured by quantifying the conversion of a radiolabeled saturated fatty acid substrate to its monounsaturated product. A general protocol for a cell-based SCD inhibition assay is provided below, based on methodologies described in the literature.
Objective: To determine the inhibitory effect of 10-thiastearic acid on SCD activity in a cellular context.
Materials:
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Cell line expressing SCD (e.g., HepG2 human hepatoma cells)
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Cell culture medium and supplements
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10-Thiastearic acid
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[¹⁴C]-Stearic acid
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Fatty acid-free bovine serum albumin (BSA)
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Solvents for lipid extraction (e.g., chloroform, methanol)
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Thin-layer chromatography (TLC) plates or High-Performance Liquid Chromatography (HPLC) system with a radioactivity detector
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Scintillation counter
Protocol:
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Cell Culture: Plate HepG2 cells in multi-well plates and allow them to adhere and reach a suitable confluency.
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Compound Treatment: Treat the cells with varying concentrations of 10-thiastearic acid (and a vehicle control, e.g., DMSO) for a predetermined period (e.g., 24 hours).
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Radiolabeling: Following treatment, incubate the cells with [¹⁴C]-stearic acid complexed to fatty acid-free BSA for a specific duration (e.g., 4-6 hours).
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Lipid Extraction: After incubation, wash the cells to remove excess radiolabel and then harvest the cells. Extract the total lipids from the cell lysate using a suitable method, such as the Bligh-Dyer or Folch extraction.
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Saponification and Esterification: Saponify the extracted lipids to release the fatty acids, and then esterify them to fatty acid methyl esters (FAMEs) for easier analysis.
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Chromatographic Separation: Separate the resulting [¹⁴C]-stearic acid methyl ester and [¹⁴C]-oleic acid methyl ester using either TLC or reverse-phase HPLC.
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Quantification: Quantify the radioactivity in the spots or peaks corresponding to stearic acid and oleic acid using a scintillation counter or an in-line radioactivity detector.
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Data Analysis: Calculate the SCD activity as the percentage of [¹⁴C]-oleic acid relative to the total radioactivity of [¹⁴C]-stearic acid and [¹⁴C]-oleic acid. Determine the IC₅₀ value of 10-thiastearic acid by plotting the percentage of inhibition against the log of the inhibitor concentration.
Biological Activity and Signaling Pathways
10-Thiastearic acid functions as an inhibitor of stearoyl-CoA desaturase (SCD), a key enzyme in the de novo biosynthesis of monounsaturated fatty acids (MUFAs) from saturated fatty acids (SFAs). Specifically, SCD introduces a double bond at the delta-9 position of fatty acyl-CoAs, converting stearoyl-CoA (18:0) and palmitoyl-CoA (16:0) into oleoyl-CoA (18:1) and palmitoleoyl-CoA (16:1), respectively.
Inhibition of SCD by 10-thiastearic acid disrupts the cellular balance of SFAs and MUFAs, leading to an accumulation of SFAs and a depletion of MUFAs. This imbalance has profound effects on cellular function and signaling, ultimately impacting cell proliferation, survival, and metabolism. The downstream consequences of SCD inhibition are particularly relevant in the context of cancer and metabolic diseases, where SCD is often upregulated.
The inhibition of SCD by 10-thiastearic acid triggers a cascade of cellular events, including:
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Induction of Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR): The accumulation of SFAs can lead to lipotoxicity and disrupt the integrity of the ER membrane, causing ER stress and activating the UPR.
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Inhibition of Pro-Survival Signaling Pathways: SCD inhibition has been shown to suppress the PI3K/Akt signaling pathway, a key regulator of cell growth and survival. This can occur through the modulation of membrane lipid composition, which affects the localization and activity of signaling proteins.
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Activation of Apoptosis: The combination of ER stress and inhibition of survival pathways can lead to the activation of apoptotic cell death.
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Modulation of Wnt/β-catenin Signaling: SCD inhibition has been demonstrated to decrease the stability and nuclear translocation of β-catenin, a key transcriptional coactivator in the Wnt signaling pathway, which is often dysregulated in cancer.
The following diagram illustrates the central role of SCD in lipid metabolism and the key signaling pathways affected by its inhibition.
Conclusion
10-Thiastearic acid is a valuable research tool for studying the roles of de novo lipogenesis and the specific functions of stearoyl-CoA desaturase in various physiological and pathological processes. Its ability to potently inhibit SCD makes it a relevant compound for investigations in metabolic diseases and oncology. While a comprehensive dataset of its physical and chemical properties is not yet publicly available, its biological activity is well-characterized. Further research to fully elucidate its physicochemical characteristics and to explore its therapeutic potential is warranted. This guide provides a foundational understanding of 10-thiastearic acid for professionals in drug development and biomedical research.
